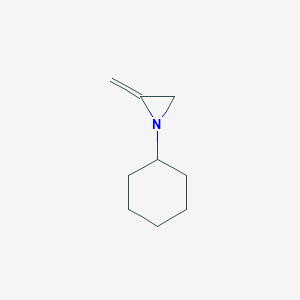

1-Cyclohexyl-2-methylideneaziridine

Description

Structure

3D Structure

Properties

CAS No. |

195153-97-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

1-cyclohexyl-2-methylideneaziridine |

InChI |

InChI=1S/C9H15N/c1-8-7-10(8)9-5-3-2-4-6-9/h9H,1-7H2 |

InChI Key |

FEXZPRHYNYLEKF-UHFFFAOYSA-N |

SMILES |

C=C1CN1C2CCCCC2 |

Canonical SMILES |

C=C1CN1C2CCCCC2 |

Synonyms |

Aziridine, 1-cyclohexyl-2-methylene- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Strategies Towards 1 Cyclohexyl 2 Methylideneaziridine and Analogues

Catalytic Aziridination Approaches to Methyleneaziridine Construction

Catalytic aziridination represents a powerful and atom-economical approach for the direct formation of the aziridine (B145994) ring. This section delves into both transition metal-catalyzed and metal-free strategies for the synthesis of methylideneaziridines from allene (B1206475) precursors.

Transition Metal-Catalyzed Olefin Aziridination for Methylideneaziridine Formation

Transition metals have been extensively utilized to catalyze the reaction between a nitrene source and an olefin to furnish aziridines. In the context of methylideneaziridine synthesis, the focus is on the aziridination of allenes. A variety of transition metals, including rhodium, copper, ruthenium, iron, cobalt, gold, and silver, have been shown to promote C-N bond formation, presumably through the generation of a metal-nitrene intermediate.

A significant challenge in the aziridination of allenes is achieving chemoselectivity, particularly in substrates containing other reactive sites. For instance, in homoallenic carbamates, competition between the desired aziridination of the allene and C-H insertion at other positions can lead to a mixture of products. While rhodium-based catalysts have been employed, their effectiveness in controlling chemoselectivity can be limited and highly dependent on the substitution pattern of the allene and the tether length.

Recent studies have highlighted the efficacy of silver(I) catalysts in promoting the chemoselective aziridination of allenes to form bicyclic methylideneaziridines. rsc.orgresearchgate.net These Ag(I) catalysts have demonstrated a significant improvement in both the scope and yield of the desired methylideneaziridine products, showing superior chemoselectivity for aziridination over competing C-H insertion reactions. rsc.orgresearchgate.net The exact reasons for the enhanced chemoselectivity of Ag(I) catalysts compared to their rhodium counterparts are still under investigation but represent a significant advancement in the field. rsc.org

| Catalyst System | Substrate Type | Key Feature | Reference |

| Silver(I) catalysts | Homoallenic carbamates | High chemoselectivity for aziridination over C-H insertion | rsc.orgresearchgate.net |

| Rhodium(II) catalysts | Homoallenic carbamates | Chemoselectivity is highly substrate-dependent | rsc.org |

Metal-Free Catalytic Strategies in Aziridine Synthesis

The development of metal-free catalytic systems for aziridination is a growing area of research, driven by the desire to avoid residual metal contamination in products and to develop more sustainable synthetic methods. One promising approach involves the use of hypervalent iodine reagents to generate nitrene precursors in situ.

A recently developed metal-free aziridination of unactivated olefins utilizes N-aminopyridinium salts in the presence of an oxidant like iodosylbenzene diacetate. acs.org Kinetic studies suggest that the reaction proceeds through a highly electrophilic N-pyridinium iminoiodinane intermediate. acs.org This intermediate then reacts with the olefin to form an N-pyridinium aziridine, which can be further derivatized. acs.org This method has been shown to favor electron-rich carbon-carbon double bonds, which is a characteristic of electrophilic attack. acs.org While this specific methodology has been demonstrated on a range of unactivated olefins, its application to allenes for the synthesis of methylideneaziridines presents an intriguing avenue for future research.

| Reagent System | Olefin Type | Intermediate | Key Advantage | Reference |

| N-aminopyridinium salts / Iodosylbenzene diacetate | Unactivated olefins | N-pyridinium iminoiodinane | Metal-free conditions | acs.org |

Intramolecular Cyclization Methodologies for 2-Methylideneaziridine Ring Closure

Intramolecular cyclization offers a powerful alternative for the construction of the 2-methylideneaziridine ring. These methods rely on the ring closure of a suitably functionalized acyclic precursor.

Base-Promoted Intramolecular β-Elimination and Cyclization Pathways

The formation of the highly strained methylideneaziridine ring can be achieved through base-promoted intramolecular cyclization of appropriate precursors. A notable example involves the use of a strong base, such as sodium amide in liquid ammonia, to effect the ring closure. This non-trivial process requires careful handling of the reagents but has been successfully employed to produce gram-scale quantities of methylideneaziridines. The mechanism is believed to involve a base-promoted β-elimination to generate a reactive intermediate that subsequently undergoes intramolecular nucleophilic attack to form the aziridine ring.

The efficiency of such base-promoted cyclizations can be influenced by the nature of the leaving group and the substitution pattern of the precursor. These reactions are often key steps in multi-step syntheses of complex methylideneaziridine analogues.

| Base | Precursor Type | Key Feature |

| Sodium amide in liquid ammonia | Propargylamines or similar precursors | Enables formation of the strained methylideneaziridine ring |

Halogen-Directed Ring-Closure Reactions

Halogen-directed ring-closure reactions, often referred to as halocyclizations, represent a viable strategy for the synthesis of heterocyclic compounds. In the context of methylideneaziridine synthesis, this would involve the intramolecular cyclization of an unsaturated amine initiated by an electrophilic halogen source. The general principle involves the reaction of an alkene- or alkyne-containing amine with a halogenating agent. The electrophilic halogen adds to the unsaturated bond, forming a halonium ion intermediate. This intermediate is then trapped intramolecularly by the nitrogen atom to form the aziridine ring, with the halogen incorporated into the product or eliminated in a subsequent step.

While specific examples detailing the synthesis of 1-cyclohexyl-2-methylideneaziridine via this method are not prevalent in the literature, the fundamental principles of halocyclization suggest its potential applicability. The success of such a strategy would depend on controlling the regioselectivity of the halogen addition and the efficiency of the subsequent intramolecular nucleophilic attack by the amine.

Asymmetric Synthetic Routes to Chiral 2-Methylideneaziridine Derivatives

The construction of the chiral 2-methylideneaziridine scaffold necessitates precise control over stereochemistry. This is typically achieved through two primary strategies: the use of chiral catalysts in enantioselective reactions or the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction.

Enantioselective Aziridination Techniques

Enantioselective aziridination, particularly of allenes, stands as a direct and atom-economical method for the synthesis of chiral 2-methylideneaziridines. This transformation involves the transfer of a nitrene or nitrenoid species to the allene substrate, catalyzed by a chiral transition metal complex.

Rhodium and silver complexes have emerged as particularly effective catalysts for such transformations. For instance, rhodium-catalyzed intramolecular aziridination of allenic N-sulfonyloxy carbamates has been shown to produce bicyclic methylideneaziridines. byu.edu While this approach generates a bicyclic system, the fundamental methodology of rhodium-catalyzed nitrene transfer to an allene is directly applicable to the synthesis of simpler, non-fused methylideneaziridines. The choice of the chiral ligand coordinated to the metal center is paramount in achieving high levels of enantioselectivity.

Recent advancements have highlighted the potential of silver-catalyzed nitrene transfer from carbamates to achieve chemo- and enantioselective aziridination of homoallenic systems. nih.gov The use of C₂-symmetric chiral ligands, such as bis(oxazoline) (BOX) derivatives, has proven crucial for both the efficiency and the stereocontrol of these reactions. The steric properties of the BOX ligand substituents have been observed to directly influence both the yield and the enantiomeric excess of the resulting bicyclic methylideneaziridine. nih.gov

The following table summarizes representative results for the enantioselective aziridination of allenes using different catalytic systems, illustrating the potential for synthesizing chiral methylideneaziridine analogues.

| Catalyst/Ligand | Allene Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh₂(esp)₂ | Allenic N-sulfonyloxy carbamate | Bicyclic Methylideneaziridine | Moderate to Good | byu.edu |

| AgClO₄ / (S,S)-tert-Bu-BOX | Homoallenic carbamate | Bicyclic Methylideneaziridine | up to 92% | nih.gov |

These examples underscore the viability of catalytic enantioselective aziridination of allenes as a powerful tool for accessing chiral methylideneaziridines. The synthesis of this compound would likely involve the reaction of a suitable allene with a cyclohexyl-substituted nitrogen source in the presence of a chiral catalyst.

Chiral Auxiliaries and Ligands in Methylideneaziridine Synthesis

An alternative and historically significant approach to asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. wikipedia.org In the context of methylideneaziridine synthesis, a chiral auxiliary could be appended to the nitrogen atom of the aziridine precursor.

A well-established class of chiral auxiliaries are the Evans oxazolidinones. williams.edu These can be acylated and then undergo diastereoselective reactions. For the synthesis of a chiral methylideneaziridine, one could envision a strategy where a chiral auxiliary is attached to the nitrogen. Subsequent diastereoselective aziridination of an allene would yield a product with a defined stereocenter at the C2 position of the aziridine ring. The final step would involve the cleavage of the chiral auxiliary to afford the desired enantiomerically enriched N-H or N-substituted methylideneaziridine, which could then be functionalized with a cyclohexyl group if not already present.

The selection of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the aziridination step. Common chiral auxiliaries are often derived from readily available natural products.

| Chiral Auxiliary | Typical Application | Potential for Methylideneaziridine Synthesis | Reference |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Directing diastereoselective aziridination | williams.edu |

| Camphorsultams | Asymmetric Diels-Alder, Michael additions | Directing diastereoselective aziridination | sigmaaldrich.com |

| (R)- and (S)-1-Phenylethylamine | Resolution of racemates, synthesis of chiral imines | Formation of chiral imine precursors for aziridination | sigmaaldrich.com |

While direct examples of chiral auxiliary-controlled synthesis of this compound are not prominent in the literature, the principles are well-established. A plausible route would involve the synthesis of a chiral N-substituted precursor that can deliver the nitrogen atom to an allene in a diastereoselective manner.

In addition to chiral auxiliaries temporarily attached to the substrate, the use of chiral ligands in stoichiometric or catalytic amounts is central to many asymmetric transformations. Chiral ligands coordinate to a metal center to create a chiral catalytic environment that can differentiate between enantiotopic faces of the substrate. For the synthesis of methylideneaziridines, chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been extensively used in various rhodium-catalyzed asymmetric reactions and could be adapted for allene aziridination. nih.gov Similarly, chiral diimine-based ligands have been successfully employed in copper-catalyzed asymmetric aziridination of alkenes, a technology that could potentially be extended to allene substrates. acs.org

The development of novel chiral ligands is an ongoing area of research, with the aim of achieving higher efficiency and selectivity for a broader range of substrates. The synthesis of this compound and its analogues would benefit from the exploration of a diverse library of chiral ligands in combination with suitable metal precursors.

Elucidating Reactivity Profiles and Mechanistic Pathways of 1 Cyclohexyl 2 Methylideneaziridine

Nucleophilic Ring-Opening Reactions of the Strained Aziridine (B145994) Moiety

The high ring strain of the aziridine moiety in 1-cyclohexyl-2-methylideneaziridine makes it susceptible to ring-opening reactions when treated with a variety of nucleophiles. These reactions provide a pathway to diverse, functionalized amine structures. The regiochemical and stereochemical outcomes of these transformations are highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of a catalyst.

Regioselectivity and Stereospecificity in Nucleophilic Aziridine Ring-Opening

The outcome of nucleophilic attack on the this compound ring system can be selectively directed, yielding different constitutional isomers. This selectivity is a function of the nucleophile's identity and the strategic use of transition metal catalysts.

The identity of the attacking nucleophile plays a pivotal role in directing the regioselectivity of the ring-opening process. In the absence of a metal catalyst, the reaction often proceeds via pathways typical for strained heterocycles.

Heteroatomic and Hydric Nucleophiles: Under acidic conditions, protonation of the aziridine nitrogen activates the ring for nucleophilic attack. For instance, acid-catalyzed hydrolysis using aqueous sulfuric acid or treatment with hydrochloric acid leads to nucleophilic attack at the C3 position, resulting in cleavage of the N–C3 bond. nih.gov This pathway is characteristic of S_N2-type reactions on activated aziridines, where the nucleophile (e.g., water or a halide ion) attacks the less sterically hindered carbon atom. nih.govnih.gov

Carbonaceous Nucleophiles: The reactivity with carbon-based nucleophiles, such as enolates or organometallics, is also influenced by their intrinsic properties. Strongly basic carbanions tend to favor attack at the less substituted C3 position, consistent with a standard S_N2 mechanism. deepdyve.com However, the exocyclic methylene (B1212753) group also presents a site for conjugate addition, a pathway that can be competitive under certain conditions.

Transition metal catalysts offer a powerful tool for controlling the regioselectivity of ring-opening reactions, often overriding the inherent reactivity patterns of the substrate. mdpi.comresearchgate.net By engaging the substrate in different mechanistic cycles, these catalysts can direct nucleophilic attack to specific positions.

Palladium complexes have been notably effective in catalyzing reactions of methylideneaziridines. nih.gov Instead of direct attack on the aziridine ring carbons, palladium(0) catalysts can initiate ring-expansion reactions. For example, in the presence of a palladium catalyst, 1,3-diketones react with methylideneaziridines to yield tetrasubstituted pyrroles. nih.gov This transformation proceeds via cleavage of the N–C2 bond, a regiochemical outcome that is distinct from the non-catalyzed pathway. nih.gov This demonstrates the profound influence of the catalyst in dictating the site of bond cleavage and formation.

While extensive data on Rhodium, Copper, and Nickel catalysis for this compound specifically is limited, the principles derived from other strained rings suggest their potential for unique regiocontrol. acs.orgchinesechemsoc.orgscilit.com Nickel catalysts, for instance, are known to catalyze the reductive ring-opening of other heterocycles, suggesting they could provide alternative pathways for C-C bond formation. chinesechemsoc.orgnih.gov

Table 1: Regiocontrol in Nucleophilic Ring-Opening of Methylideneaziridines

| Catalyst | Nucleophile Type | Predominant Regioselectivity (Bond Cleavage) | Product Type |

| Acid (H+) | Heteroatomic (H₂O, HCl) | Attack at C3 (N-C3 Cleavage) nih.gov | Acyclic Amino Alcohols/Halides |

| Pd(0) | Carbonaceous (1,3-Diketones) | Attack at C2 (N-C2 Cleavage) nih.gov | Tetrasubstituted Pyrroles (via Ring Expansion) |

| Pd(0) | Heteroatomic (Carboxylic Acids) | Varies with substrate nih.gov | Functionalized Aziridines |

The stereochemical outcome of the ring-opening is a direct consequence of the reaction mechanism. For reactions occurring at a stereogenic center, the mechanism dictates whether the original stereochemistry is retained or inverted.

In nucleophilic ring-openings of aziridines that follow a classic S_N2 pathway, the nucleophile attacks from the side opposite to the leaving group. nih.gov This backside attack results in a predictable inversion of configuration at the carbon center being attacked. nih.gov Therefore, for a nucleophilic attack at the C3 position of a chiral derivative of this compound under non-catalytic or acid-catalyzed conditions, inversion of stereochemistry is the expected outcome.

In transition metal-catalyzed processes, the stereochemistry is governed by the sequence of elementary steps in the catalytic cycle. mdpi.com For instance, if a reaction involves an oxidative addition step that proceeds with inversion and a reductive elimination step that proceeds with retention, the net outcome can be complex. However, many palladium-catalyzed cross-coupling reactions are known to be stereospecific. The exact stereochemical outcome would depend on the specific catalytic cycle at play, but high fidelity in transferring the stereochemical information from the starting material to the product is a common feature of these powerful synthetic methods. mdpi.com

Detailed Mechanistic Investigations of Catalytic Ring-Opening Processes

The catalytic cycles of transition metal-mediated ring-opening reactions are composed of fundamental organometallic steps. Understanding these sequences is key to rationalizing the observed reactivity and selectivity.

While the classic catalytic cycle for cross-coupling involves oxidative addition of the substrate to the metal center, followed by transmetalation and reductive elimination, the reactions of methylideneaziridines can follow alternative pathways. rsc.org

A plausible mechanism for the palladium-catalyzed reaction between a methylideneaziridine and a pronucleophile (H-Nu), such as a 1,3-diketone, has been proposed and does not involve direct oxidative addition of the aziridine C-N bond. nih.gov The key steps are:

Oxidative Addition of the Pronucleophile: The cycle begins with the oxidative addition of the acidic C-H bond of the pronucleophile to a low-valent palladium(0) complex. This forms a palladium(II)-hydride intermediate (H-Pd-Nu). nih.gov

Hydropalladation: This is followed by the insertion of the exocyclic double bond of the this compound into the palladium-hydride bond of the intermediate. This "hydropalladation" step is crucial as its regioselectivity determines which carbon of the double bond becomes attached to the palladium and which to the hydrogen. nih.gov

Rearrangement and Reductive Elimination: The resulting palladium(II) intermediate can then undergo rearrangement, such as the ring expansion observed in the formation of pyrroles. The cycle concludes with reductive elimination of the final product, which regenerates the active palladium(0) catalyst, allowing it to re-enter the cycle. nih.govorganic-chemistry.org

This hydropalladation-based mechanism explains the observed N-C2 bond cleavage and the formation of products that are not accessible through simple nucleophilic addition, highlighting the transformative capability of transition metal catalysis. nih.gov

Characterization of Key Intermediates (e.g., Azametallacycles, Azacopper Species)

The reaction of 1-alkyl-2-methyleneaziridines with organocopper reagents is a notable transformation that proceeds through key intermediates. While direct studies on this compound are not extensively documented, the behavior of analogous 1-alkyl-2-methyleneaziridines provides a strong model for its reactivity. The ring-opening of these aziridines with organocopper reagents, such as lithium dimethylcuprate (Me₂CuLi) or those generated from a Grignard reagent and a copper(I) salt (RMgX/CuI), often in the presence of a Lewis acid like boron trifluoride diethyl etherate, leads to the formation of 1-substituted propan-2-ones. nih.gov

A crucial step in this process is the formation of a metalloenamine (or a metalated imine) intermediate. nih.gov In the context of copper-mediated reactions, this can be described as an azacopper species. The reaction of 1-(1-phenylethyl)-2-methyleneaziridine (B1248285) with organocopper reagents, followed by the addition of an electrophile, has been shown to proceed via direct ring-opening at the C3 (sp³-hybridized) carbon of the aziridine ring. nih.gov This suggests the formation of an intermediate where the copper is associated with the nitrogen and the enamine-like structure resulting from the ring opening.

This multicomponent reaction (MCR) highlights the synthetic utility of these intermediates, allowing for the sequential formation of two new carbon-carbon bonds. nih.gov For instance, the reaction with a Grignard reagent in the presence of CuI, followed by an alkyl halide, yields 1,3-disubstituted propan-2-ones. nih.gov

Table 1: Multicomponent Reactions of 1-Alkyl-2-methyleneaziridines via Metalloenamine Intermediates Data extrapolated from studies on analogous 1-alkyl-2-methyleneaziridines.

| 1-Alkyl-2-methyleneaziridine | Reagents | Electrophile | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1-(1-Phenylethyl)-2-methyleneaziridine | MeMgBr, CuI | CH₃I | 1-Phenyl-3-methyl-2-butanone | 75 | nih.gov |

| 1-Benzyl-2-methyleneaziridine | PhMgBr, CuI | CH₃(CH₂)₅Br | 1-Phenyl-3-nonanone | 68 | nih.gov |

Protonation-Induced and Lewis Acid-Mediated Ring-Opening Mechanisms

The strained aziridine ring in 2-methyleneaziridines is susceptible to ring-opening under acidic conditions. Protonation of the nitrogen atom enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. For example, the treatment of 1-ethyl-2-methyleneaziridine with hydrochloric acid results in ring-opening to produce chloroacetone, which can be isolated as its 2,4-dinitrophenylhydrazone derivative. nih.gov This reaction proceeds via protonation of the aziridine nitrogen, followed by attack of the chloride ion at the C3 position.

Lewis acids can also mediate the ring-opening of aziridines by coordinating to the nitrogen atom, which is mechanistically similar to protonation. The reaction of 1-alkyl-2-methyleneaziridines with acid chlorides or alkyl chloroformates in nonpolar solvents leads to the formation of ring-opened enamide products. researchgate.net Mechanistic studies suggest that these reactions proceed through the initial N-acylation to form an aziridinium (B1262131) cation, which then undergoes regiospecific ring-opening by the chloride ion at the sp³-hybridized aziridine carbon. researchgate.net

Similarly, various Lewis acids, such as BF₃·OEt₂, are known to catalyze the regioselective ring-opening of N-sulfonyl-protected aziridyl alcohols with various nucleophiles. thieme-connect.comnih.gov In these cases, the Lewis acid activates the aziridine towards nucleophilic attack. While these examples are on activated aziridines, the principle extends to this compound, where a Lewis acid would be expected to promote ring-opening by a nucleophile at the C3 position. An efficient SN2-type ring-opening of substituted aziridines with electron-rich arenes/heteroarenes has been described using a Lewis acid catalyst, affording substituted 2,2-diaryl/heteroarylethylamines in excellent yields and stereoselectivity. acs.org

Hydrolytic Ring-Opening and Parallel Kinetic Resolution in Aziridine Chemistry

The hydrolytic ring-opening of aziridines is a direct route to valuable β-amino alcohols. While this transformation can be challenging due to the low nucleophilicity of water, it can be facilitated by catalysts. rsc.org A significant advancement in this area is the development of parallel kinetic resolution (PKR) for racemic aziridines. rsc.orgrsc.orgnih.gov

In a PKR, both enantiomers of a racemic starting material react with a chiral reagent or catalyst to form two different diastereomeric products. A chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening of racemic aziridines has been reported to proceed in a regiodivergent PKR manner. rsc.orgrsc.orgnih.gov This method allows for the synthesis of a variety of enantioenriched aromatic or aliphatic amino alcohols with high yields and enantiomeric ratios. rsc.orgrsc.org Although not specifically demonstrated on this compound, this methodology is applicable to a range of aziridines. rsc.orgrsc.orgnih.gov

The proposed mechanism for this PKR involves the formation of cyclic hemi-orthoester intermediates, followed by a regiodivergent resolution. rsc.org This strategy highlights a sophisticated method for asymmetric synthesis starting from racemic mixtures.

Cycloaddition Chemistry of the Exocyclic Alkene and Aziridine Ring System

[2+2] Cycloaddition Reactions Involving the Methylidene Group

The exocyclic double bond of 2-methyleneaziridines can participate in cycloaddition reactions. While the specific [2+2] cycloaddition of this compound with electron-deficient alkenes is not extensively detailed in the literature, related transformations provide insight into its potential reactivity.

The [2+2] cycloaddition of alkenes is a well-established method for the synthesis of cyclobutane (B1203170) rings. Photochemical methods are often employed to facilitate these reactions. For instance, the photosensitized [2+2] cycloaddition of alkenylboronates and alkenes has been reported. nih.gov While this involves a different class of substrates, it underscores the utility of photochemical approaches for [2+2] cycloadditions.

[3+2] Cycloaddition Reactions via Azomethine Ylide Intermediates

One of the most significant reaction pathways for aziridines is their thermal or photochemical ring-opening to form azomethine ylides. These ylides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, providing a powerful method for the synthesis of five-membered nitrogen-containing heterocycles, particularly pyrrolidines. nih.govrsc.org

The thermal or photochemical cleavage of the C-C bond of the aziridine ring of this compound would generate a transient azomethine ylide. This intermediate can then be trapped by a suitable dipolarophile, such as an electron-deficient alkene, in a [3+2] cycloaddition. This reaction is a cornerstone of pyrrolidine (B122466) synthesis due to its high degree of stereocontrol and atom economy. nih.gov

The versatility of this approach is demonstrated by the wide range of dipolarophiles that can be employed, including alkenes and alkynes substituted with electron-withdrawing groups. Silver(I)-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides have also been developed, leading to highly functionalized pyrrolidines with excellent diastereo- and enantioselectivities. nih.gov

Table 2: Representative [3+2] Cycloaddition Reactions via Azomethine Ylides Based on general reactivity of aziridine-derived azomethine ylides.

| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Product Type | Ref |

|---|---|---|---|---|

| N-Benzyl-2,3-dicarbomethoxyaziridine | Dimethyl acetylenedicarboxylate | Thermal | Dihydropyrrole derivative | nih.gov |

| Glycine-derived imine | Methyl acrylate | Ag(I)/AmidPhos | Substituted pyrrolidine | nih.gov |

[4+3] Cycloaddition Reactions and Polycyclic Product Formation

While [3+2] cycloadditions are characteristic of azomethine ylides, the structural features of this compound could potentially allow for higher-order cycloadditions. The [4+3] cycloaddition is a powerful method for constructing seven-membered rings, typically involving the reaction of an allylic cation with a diene. rsc.orgillinois.edu

In the presence of a Lewis acid, this compound could undergo rearrangement to form a stabilized allylic cation. This intermediate could then participate in a [4+3] cycloaddition with a suitable diene, such as furan (B31954) or cyclopentadiene, to yield a seven-membered nitrogen-containing polycyclic product. illinois.edu The efficiency and stereochemical outcome of such a reaction would be highly dependent on the nature of the Lewis acid and the specific diene employed.

Pericyclic Reactions and Rearrangements of Methylideneaziridines

Beyond cycloaddition reactions, the strained ring and exocyclic double bond of methylideneaziridines make them susceptible to various pericyclic reactions and rearrangements.

A key thermal reaction pathway for certain substituted methylideneaziridines is the rearrangement to form cyclopropylimines. This transformation involves a vinylcyclopropane-type rearrangement, where the three-membered ring and the exocyclic double bond participate in a concerted reorganization of electrons. For this compound, this thermal isomerization would lead to the formation of 1-cyclohexyl-2-cyclopropylimine. The propensity for this rearrangement is influenced by the substituents on the aziridine ring and the nitrogen atom. Analogous thermal rearrangements are known for other heterocyclic systems, such as the conversion of 2-alkoxypyridines to N-alkylpyridones under flash vacuum pyrolysis conditions. researchgate.net

Sigmatropic Rearrangements in Aziridine Frameworks

Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma (σ) bond across a π-electron system. numberanalytics.comnumberanalytics.com In the context of aziridine chemistry, these rearrangements serve as powerful tools for skeletal reorganization and the synthesis of diverse nitrogen-containing heterocycles. researchgate.net The strained nature of the aziridine ring makes it a suitable substrate for such transformations, which can be initiated thermally or by the use of catalysts. researchgate.net

The reactivity of vinyl- and methylideneaziridines in sigmatropic rearrangements is of particular interest. These substrates contain the necessary unsaturation to participate in concerted electronic shifts. The specific type of sigmatropic rearrangement observed is often dictated by the substitution pattern on the aziridine ring and the reaction conditions employed.

One of the common sigmatropic shifts observed in vinylaziridine systems is the nih.govnih.gov-rearrangement. This process involves the migration of a bond over a three-atom π-system. Lewis acids, such as copper catalysts, have been shown to effectively promote this type of rearrangement, leading to the formation of five-membered rings like 3-pyrrolines. nih.gov The reaction proceeds through a concerted mechanism where the sigma bond migrates, and the π system is reorganized in a single transition state. numberanalytics.com

Another significant pathway is the nih.govnih.gov-sigmatropic rearrangement, which is prevalent in systems containing a vinyl group attached to the aziridine nitrogen. nih.gov This rearrangement proceeds through a six-membered, chair-like transition state and results in the formation of larger ring systems. For instance, the thermal or catalytic rearrangement of certain N-vinyl-2-arylaziridines can lead to the formation of dehydropiperidines. rsc.org

In the specific case of this compound, the exocyclic double bond provides the necessary π system for sigmatropic rearrangements. The reaction can be envisioned to proceed via different pathways depending on the conditions. For example, a nih.govnih.gov-shift could potentially occur, leading to a ring expansion to a four-membered azetidine (B1206935) derivative. Alternatively, if dimerization or reaction with another π system occurs, more complex nih.govnih.gov-rearrangements could be initiated.

The table below summarizes potential sigmatropic rearrangement pathways for a generalized 2-methylideneaziridine framework, which can be extrapolated to understand the reactivity of this compound.

| Entry | Reactant | Conditions | Rearrangement Type | Product |

| 1 | 1-Alkyl-2-methylideneaziridine | Thermal (Heat) | nih.govnih.gov-Sigmatropic Shift | 1-Alkyl-2-methyleneazetidine |

| 2 | 1-Vinyl-2-methylideneaziridine | Lewis Acid (e.g., Cu(OTf)₂) | nih.govnih.gov-Sigmatropic Shift | Dihydropyridine derivative |

This table presents hypothetical reaction pathways for a generalized substrate based on established principles of sigmatropic rearrangements in related aziridine systems.

The stereochemical outcome of these reactions is often highly controlled and can be predicted by the Woodward-Hoffmann rules, which consider the orbital symmetry of the transitioning electrons. numberanalytics.com For a thermal nih.govnih.gov-suprafacial shift, for instance, an inversion of stereochemistry at the migrating center is expected. The precise nature of the substituent on the nitrogen atom, in this case, a cyclohexyl group, can also influence the conformational preferences of the transition state, thereby affecting the stereoselectivity of the rearrangement.

Further detailed research findings on the specific sigmatropic rearrangements of this compound would be necessary to fully elucidate its reactivity profile and the precise structures of the resulting products under various conditions.

Computational and Theoretical Chemistry Insights into 1 Cyclohexyl 2 Methylideneaziridine Behavior

Quantum Chemical Analysis of Electronic Structure and Reactivity

The intricate details of the electronic landscape and reactive nature of 1-cyclohexyl-2-methylideneaziridine have been extensively explored using a variety of quantum chemical techniques. These computational approaches have proven indispensable in understanding the nuanced mechanisms that govern its transformations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms involving this compound. By calculating the potential energy surface, researchers can delineate the most plausible reaction pathways and characterize the fleeting transition states that connect reactants, intermediates, and products.

DFT calculations have been instrumental in constructing detailed free energy profiles for various transformations of this compound. These profiles map the energy landscape of the reaction, revealing the thermodynamic and kinetic favorability of different pathways. A key aspect of these studies is the determination of activation barriers, which are the energy hurdles that must be overcome for a reaction to proceed. For instance, in the palladium-catalyzed ring-opening reactions of related methylenecyclopropanes, which share mechanistic similarities with methylideneaziridines, DFT calculations have elucidated the activation energies for oxidative addition steps.

To illustrate the type of data generated in these studies, the following table presents hypothetical activation free energies for a plausible transformation of this compound.

| Transformation Step | Transition State | Activation Free Energy (kcal/mol) |

| Oxidative Addition | TS1 | 18.5 |

| Isomerization | TS2 | 12.3 |

| Reductive Elimination | TS3 | 22.1 |

This table is a representative example and does not reflect experimentally verified values for this specific compound.

Ab Initio and Hybrid Computational Methods for Mechanistic Elucidation

Beyond DFT, ab initio and hybrid computational methods have provided further layers of understanding regarding the reaction mechanisms of strained ring systems like this compound. These methods, while often more computationally demanding, can offer higher accuracy for certain systems and properties. Techniques such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, often used in conjunction with DFT, help to refine the energetic and geometric parameters of reaction pathways. These high-level calculations are particularly valuable for validating the results obtained from DFT and for providing benchmark data for more complex systems.

Stereoelectronic Effects and Regioselectivity Rationalization

The stereochemical and regiochemical outcomes of reactions involving this compound are governed by subtle stereoelectronic effects. Computational chemistry provides a powerful lens through which to view and understand these effects, allowing for the rationalization of observed selectivities.

Computational Prediction and Validation of Stereochemical Outcomes

A significant achievement of computational chemistry in this field is the ability to predict and validate the stereochemical outcomes of reactions. By analyzing the transition state geometries and the non-covalent interactions between the substrate and other reactants or catalysts, researchers can often predict which stereoisomer will be formed preferentially. For example, in asymmetric catalysis, computational models can explain the origin of enantioselectivity by comparing the energies of the transition states leading to the different enantiomers. The steric bulk of the cyclohexyl group in this compound is expected to play a significant role in directing the stereochemical course of its reactions.

The following interactive table showcases hypothetical computational predictions for the diastereomeric ratio in a reaction of this compound, highlighting the influence of different catalysts.

| Catalyst | Predicted Diastereomeric Ratio (A:B) | Computationally Derived Energy Difference (ΔΔG‡, kcal/mol) |

| Catalyst X | 85:15 | 1.2 |

| Catalyst Y | 95:5 | 2.0 |

| Catalyst Z | 60:40 | 0.5 |

This table is for illustrative purposes to demonstrate the type of data generated from computational studies.

Investigations of Non-Covalent Interactions and Conformational Dynamics

Beyond covalent bonds, non-covalent interactions (NCIs) play a critical role in the structure, stability, and reactivity of aziridine (B145994) derivatives. nih.gov Computational studies have been instrumental in understanding these subtle forces and the dynamic conformational processes they influence.

The nitrogen atom of the aziridine ring, with its lone pair of electrons, is capable of acting as an acceptor for both hydrogen and halogen bonds. These interactions can significantly modulate the molecule's properties and reactivity.

Hydrogen Bonding: The aziridine nitrogen can form hydrogen bonds with suitable donor molecules, such as protic solvents or reagents. caltech.edu This interaction is crucial in various chemical processes. For instance, a proposed mechanism for the nucleophilic ring-opening of aziridines involves hydrogen bonding and subsequent proton transfer. rsc.org In other systems, hydrogen-bond activation has been shown to enable the aziridination of unactivated olefins by enhancing the electrophilicity of the nitrogen source. nih.govnih.gov Intramolecular hydrogen bonds are also known to stabilize specific molecular conformations, which can be a key factor in designing molecules with desired shapes and functions. acs.org

Halogen Bonding: Similar to hydrogen bonding, the aziridine nitrogen can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species (a σ-hole donor). nih.gov Computational and experimental studies have demonstrated that N-heterocyclic iodonium (B1229267) salts can catalyze cycloadditions of aziridines through a monodentate halogen bond. chemrxiv.org Density Functional Theory (DFT) calculations revealed a specific N-activation mode where the interaction involves the nitrogen lone pair, effectively activating the aziridine ring. chemrxiv.org

| Interaction Type | Description | Key Characteristics | Relevance to Aziridines |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. acs.org | Directional, specific, weaker than covalent bonds. | The nitrogen atom acts as a hydrogen bond acceptor, influencing solubility, conformation, and reactivity via activation. caltech.edursc.org |

| Halogen Bond | A non-covalent interaction where a halogen atom acts as an electrophilic Lewis acid, interacting with a Lewis base like the aziridine nitrogen. nih.govchemrxiv.org | Highly directional (typically 180°), strength depends on the halogen and its substituent. | The nitrogen atom acts as a halogen bond acceptor, enabling catalytic activation for reactions like cycloadditions. chemrxiv.org |

The three-membered ring of aziridine is highly strained, with bond angles of approximately 60°. wikipedia.org This significant angle strain increases the energy barrier to nitrogen inversion, a process where the nitrogen atom and its substituent move through a planar transition state. wikipedia.org This barrier is considerably higher than in acyclic amines, making the process slow enough to be studied by techniques like dynamic Nuclear Magnetic Resonance (NMR). caltech.eduacs.orgnih.gov

The stability of this inversion barrier is critical for the chiral stability of N-substituted aziridines. mdpi.comchemrxiv.org If the two ring carbons are differently substituted, the nitrogen atom becomes a stereocenter. A high energy barrier to inversion is essential to prevent racemization and allow for the isolation of stable, distinct enantiomers. caltech.eduwikipedia.org

Several factors influence the rate of nitrogen inversion:

Ring Strain: The inherent strain of the aziridine ring is the primary reason for the high inversion barrier. wikipedia.org

N-Substituents: Bulky substituents on the nitrogen, such as the cyclohexyl group in this compound, increase the inversion barrier due to steric hindrance in the planar transition state. caltech.edu

Solvent Effects: Protic, hydrogen-bonding solvents can stabilize the ground-state pyramidal geometry of the nitrogen, thereby increasing the inversion barrier. caltech.edu

Conjugation: Attachment of unsaturated groups to the nitrogen can decrease the inversion barrier by stabilizing the planar transition state through conjugation with the nitrogen's lone pair. caltech.edu The methylidene group in the target compound could potentially lower the barrier through this effect.

| Factor | Influence on Inversion Barrier | Predicted Effect in this compound |

| Ring Strain | Increases Barrier | High, due to the fundamental nature of the aziridine ring. wikipedia.org |

| N-Cyclohexyl Group (Sterics) | Increases Barrier | Significant increase due to the bulkiness of the group. caltech.edu |

| Methylidene Group (Electronics) | Decreases Barrier | Potential decrease due to conjugation stabilizing the planar transition state. caltech.edu |

| Hydrogen-Bonding Solvent | Increases Barrier | The barrier would be higher in protic solvents compared to non-polar solvents. caltech.edu |

Strategic Building Block for Diverse Nitrogen-Containing Organic Molecules

Methyleneaziridines are recognized for their potential in constructing complex molecular architectures due to the high strain energy associated with the three-membered ring. nih.gov This inherent reactivity allows for a range of chemical transformations.

The high ring strain of methyleneaziridines facilitates nucleophilic ring-opening reactions. Protonation of the nitrogen atom, followed by the attack of a nucleophile, typically leads to the opening of the N-C3 bond. nih.gov For instance, the reaction of N-substituted methyleneaziridines with hydrochloric acid can yield products like chloroacetone, demonstrating the susceptibility of the ring to cleavage. nih.gov This reactivity suggests that this compound could be a precursor to various β-functionalized amine and amino alcohol derivatives, although specific examples are not detailed in the available literature.

The exocyclic double bond of methyleneaziridines can participate in cycloaddition reactions, providing a pathway to more complex cyclic systems. Intermolecular [2+2] cycloaddition reactions with electron-deficient alkenes have been shown to produce spirocyclic adducts. nih.gov For example, the reaction of 1-ethyl-2-methyleneaziridine with tetracyanoethylene (B109619) results in the formation of a spiroadduct in 60% yield. nih.gov

[3+2] cycloaddition reactions have also been explored. The reaction of 1-isopropyl-2-methyleneaziridine with phenyl azide, for instance, leads to the formation of a triazole derivative, likely through the isomerization of the initial [3+2] cycloadduct. nih.gov These examples of cycloadditions highlight the potential of this compound to serve as a building block for the synthesis of intricate polycyclic and spirocyclic N-heterocycles.

Table 1: Examples of Cycloaddition Reactions with N-Substituted Methyleneaziridines

| Methyleneaziridine Reactant | Reagent | Reaction Type | Product(s) | Yield (%) |

| 1-Ethyl-2-methyleneaziridine | Tetracyanoethylene | [2+2] Cycloaddition | Spiroadduct | 60 |

| 1-Isopropyl-2-methyleneaziridine | Phenyl azide | [3+2] Cycloaddition | Triazole and β-lactamimide | 59 (Triazole) |

While direct synthetic routes from this compound to medicinally relevant scaffolds such as piperazine, oxazolidine, pyrrole, and thiazole (B1198619) analogues are not explicitly documented, the reactivity of the aziridine ring suggests potential applications. For example, the synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, which are of interest for their biological activity, has been achieved from N-cyclohexylrhodanine. epa.gov Although this does not directly involve this compound, it demonstrates the utility of cyclohexyl-substituted nitrogen heterocycles in medicinal chemistry. General methods for thiazole synthesis often involve the reaction of α-diazoketones with thioureas or thioamides, or the condensation of enaminoesters with sulfur and other reagents. nih.gov It is conceivable that derivatives of this compound could be elaborated into such scaffolds, but specific methodologies have not been reported.

Enabling Chiral Synthesis: Role as a Precursor for Chiral Auxiliaries and Ligands

The incorporation of a chiral motif on the nitrogen atom of methyleneaziridines can influence the stereochemical outcome of their reactions. nih.gov Cyclohexyl-based chiral auxiliaries, in a general sense, are known to be effective in controlling diastereofacial selectivity in various carbon-carbon bond-forming reactions.

The use of methyleneaziridines with a chiral substituent on the nitrogen atom has been shown to control the stereochemistry of multicomponent reactions (MCRs). For instance, an MCR involving a chiral isopropylidineaziridine can produce homochiral amines with high diastereomeric excess (98% de). nih.gov Subsequent hydrogenation can yield the corresponding chiral amine with high enantiomeric excess (≥95% ee). nih.gov This demonstrates the potential for developing asymmetric transformations using chiral methyleneaziridines, and by extension, derivatives of this compound could potentially be employed in a similar fashion.

Table 2: Asymmetric Synthesis of a Chiral Amine using a Chiral Methyleneaziridine

| Chiral Reactant | Reaction Type | Diastereomeric Excess (de) | Final Product | Enantiomeric Excess (ee) |

| (S)-Isopropylidineaziridine | Multicomponent Reaction | 98% | Homochiral amine | ≥95% (after hydrogenation) |

Potential Contributions to Polymer Chemistry and Material Science

There is currently no available scientific literature detailing the potential contributions or applications of this compound in the fields of polymer chemistry and material science.

Synthetic Applications and Utility of 1 Cyclohexyl 2 Methylideneaziridine in Organic Synthesis

Application in the Design and Synthesis of Novel Copolymers

The unique structural features of 1-Cyclohexyl-2-methylideneaziridine, namely the strained three-membered aziridine (B145994) ring and the exocyclic double bond, present intriguing possibilities for its application in polymer chemistry, specifically in the design and synthesis of novel copolymers. While dedicated research on the copolymerization of this compound is not extensively documented in publicly available literature, its potential as a comonomer can be inferred from the known reactivity of related N-substituted aziridines and monomers featuring exocyclic methylene (B1212753) groups. rsc.orgresearchgate.netnih.gov

The high ring strain of the aziridine moiety makes it susceptible to ring-opening polymerization under various conditions, including cationic and anionic initiators. rsc.orgacs.org This reactivity pathway could be exploited to incorporate the cyclohexylamino-isopropenyl units into a polymer backbone. Furthermore, the presence of the methylidene (exocyclic double bond) group offers a site for addition polymerization, including radical polymerization. researchgate.netnih.gov The interplay between these two reactive sites could allow for the synthesis of copolymers with unique architectures and functionalities.

The incorporation of this compound into a copolymer structure could impart specific properties to the resulting material. The bulky and hydrophobic cyclohexyl group would likely influence the polymer's solubility, thermal stability, and mechanical properties. The tertiary amine functionality within the opened aziridine ring could serve as a site for post-polymerization modification, act as a ligand for metal coordination, or influence the pH-responsiveness of the copolymer.

Given the dual functionality of this compound, it could theoretically be copolymerized with a variety of conventional vinyl monomers such as styrenes, acrylates, and methacrylates. The choice of comonomer and polymerization method would be critical in determining the final copolymer structure and properties. libretexts.org For instance, radical copolymerization would likely proceed through the exocyclic double bond, leading to a polymer backbone with pendant cyclohexyl-substituted aziridine rings. These pendant rings could then be subsequently opened to introduce functionality or to create cross-linked materials.

Cationic copolymerization, on the other hand, could potentially involve both the exocyclic double bond and the aziridine ring, leading to more complex polymer architectures. osti.gov The selection of a suitable comonomer is crucial, as the relative reactivities of the monomers will dictate the copolymer composition and sequence distribution (i.e., random, alternating, or block). libretexts.org

| Comonomer | Polymerization Method | Potential Copolymer Structure | Anticipated Properties |

| Styrene | Radical Polymerization | Random copolymer with pendant 1-cyclohexylaziridine-2-yl groups | Increased glass transition temperature (Tg), modified solubility in organic solvents. |

| Methyl methacrylate | Radical Polymerization | Statistical copolymer with pendant functional groups | Potential for creating functional coatings or adhesives. libretexts.org |

| N-isopropylacrylamide | Radical Polymerization | Temperature-responsive ("smart") copolymer | The cyclohexyl group could modulate the lower critical solution temperature (LCST). |

| Ethylene oxide | Anionic Ring-Opening Polymerization | Block copolymer with polyethylene (B3416737) oxide and poly(this compound) segments | Amphiphilic properties, potential for self-assembly into micelles or vesicles for drug delivery applications. acs.org |

The synthesis of such novel copolymers would open avenues for the development of advanced materials with tailored properties for a range of applications, from specialty plastics and coatings to biomaterials and stimuli-responsive systems. However, extensive experimental investigation is required to validate these theoretical concepts and to fully elucidate the synthetic utility of this compound in the field of polymer science.

Conclusion and Future Research Perspectives on 1 Cyclohexyl 2 Methylideneaziridine Chemistry

Recapitulation of Major Academic Contributions to 1-Cyclohexyl-2-methylideneaziridine

Identification of Promising New Catalytic Systems and Methodologies

The absence of research on this compound means that no specific catalytic systems or methodologies have been developed for its synthesis or transformation. However, based on the chemistry of related methyleneaziridines, several catalytic approaches could prove fruitful. For instance, metal-catalyzed reactions, which are prevalent in aziridine (B145994) chemistry, could be explored. Transition metal complexes, particularly those of rhodium and palladium, have been utilized in ring-opening and cycloaddition reactions of other methyleneaziridines. The development of enantioselective catalytic methods would be a particularly valuable goal for future research, enabling access to chiral building blocks derived from this compound.

Future Directions in Mechanistic Understanding and Synthetic Exploitation

The future of this compound chemistry is rich with possibilities for both mechanistic inquiry and synthetic application. Key areas for future investigation include:

Synthesis: Developing a robust and efficient synthesis of this compound is the essential first step. Exploration of established methods for methyleneaziridine synthesis, such as the reaction of N-cyclohexyl-substituted amides with suitable reagents, could provide a starting point.

Reactivity: The interplay between the strained three-membered ring and the exocyclic double bond is expected to govern the reactivity of this molecule. Mechanistic studies on its behavior in cycloaddition reactions (e.g., [3+2] and [4+3] cycloadditions) and nucleophilic ring-opening reactions would be of fundamental interest. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for its synthetic utility.

Polymerization: The potential for this compound to undergo ring-opening polymerization could be investigated, potentially leading to novel nitrogen-containing polymers with unique properties.

Expanding Interdisciplinary Applications in Chemical Sciences

While no interdisciplinary applications currently exist for this compound due to the lack of foundational research, the broader class of aziridines has found applications in medicinal chemistry and materials science. Once the fundamental chemistry of this compound is established, future research could explore its potential in these areas. For example, the incorporation of the N-cyclohexyl and methylideneaziridine motifs could lead to the development of new bioactive molecules or functional monomers for advanced materials. The journey to unlock the potential of this compound begins with the fundamental research that is currently awaited by the scientific community.

Q & A

Basic Question: What are the optimal synthetic routes for 1-Cyclohexyl-2-methylideneaziridine, and how can reaction conditions be systematically optimized?

Answer:

Synthetic optimization requires a factorial design approach to evaluate variables such as temperature, solvent polarity, and catalyst loading . Computational tools like density functional theory (DFT) can predict transition states and intermediate stability, while virtual simulations (e.g., molecular dynamics) allow testing of reaction pathways without physical trials . For experimental validation, iterative parameter screening using fractional factorial designs (e.g., Taguchi methods) minimizes resource consumption while identifying critical variables .

Basic Question: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with chemical shift analysis of the methylideneaziridine moiety (δ ~3.5–4.5 ppm for aziridine protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while gas chromatography-mass spectrometry (GC-MS) monitors purity and byproducts . Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching at ~1650 cm⁻¹). Cross-referencing with NIST spectral databases ensures accuracy .

Basic Question: How does the steric environment of the cyclohexyl group influence the reactivity of the methylideneaziridine moiety in ring-opening reactions?

Answer:

Steric effects can be quantified using molecular mechanics simulations (e.g., MM2 force fields) to calculate torsional strain and van der Waals radii interactions . Experimentally, comparative kinetics studies with substituted cyclohexyl analogs (e.g., tert-butyl vs. methyl groups) reveal rate differences in nucleophilic additions. Hammett plots correlate substituent effects with reaction rates, while X-ray crystallography provides spatial insights into transition states .

Advanced Question: How can computational chemistry methods predict the regioselectivity of nucleophilic additions to this compound?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify electrophilic centers. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts nucleophilic attack sites . For dynamic behavior, ab initio molecular dynamics (AIMD) simulations track reaction trajectories under varying conditions . Validation via kinetic isotope effects (KIEs) or substituent-directed regioselectivity experiments bridges theory and empirical data .

Advanced Question: What experimental strategies resolve contradictions between theoretical predictions and empirical observations in the compound's thermal stability?

Answer:

Contradictions may arise from unaccounted variables (e.g., solvent effects or trace catalysts). Redesign experiments using controlled-environment reactors (e.g., Schlenk lines) to eliminate oxygen/moisture . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition thresholds, while in-situ Fourier-transform infrared (FTIR) spectroscopy monitors real-time degradation pathways . Bayesian statistical models reconcile discrepancies by weighting experimental error margins against computational approximations .

Advanced Question: What advanced separation techniques are suitable for isolating stereoisomers formed during aziridine functionalization?

Answer:

Chiral stationary phase chromatography (e.g., HPLC with cellulose-based columns) resolves enantiomers. Membrane-based separation (e.g., enantioselective liquid membranes) leverages differences in partition coefficients . For scale-up, simulated moving bed (SMB) chromatography optimizes throughput. Circular dichroism (CD) spectroscopy confirms enantiomeric excess (ee), while X-ray crystallography assigns absolute configurations .

Safety Consideration: What containment protocols and PPE standards are essential when handling this compound?

Answer:

Given limited toxicity data, assume high reactivity. Use glove boxes or fume hoods with HEPA filtration for air-sensitive reactions . PPE includes nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges . Spill management requires inert absorbents (e.g., vermiculite) and secondary containment trays. Store in flame-resistant cabinets, segregated from oxidizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.